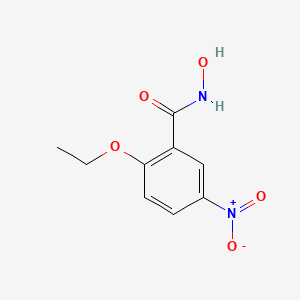
2-Ethoxy-N-hydroxy-5-nitrobenzamide
Cat. No. B8642201
Key on ui cas rn:
920739-92-0
M. Wt: 226.19 g/mol
InChI Key: MFSFLFMQJKHFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08138357B2
Procedure details


Methyl 2-ethoxy-5-nitrobenzoate (6.099 g, 26.99 mmol) and 50% wt/v aqueous hydroxylamine (40 ml) were taken up in MeOH (100 ml) and stirred at RT overnight. The resulting precipitated yellow solid was collected by filtration, washed with IPA and dried in vacuo. The filtrate was evaporated in vacuo and the residue was triturated with IPA (25 ml). The solid that didn't dissolve was filtered off, washed with a minimum quantity of IPA and dried in vacuo. The two crops of solid were suspended in H2O (300 ml) and the pH was lowered to 2 by careful addition of concentrated HCl. The solid was filtered off, washed with MTBE and dried in vacuo to give 3.9 g of crude 2-ethoxy-5-nitro-N-hydroxybenzamide. The IPA mother liquors from above were combined with the crude 2-ethoxy-5-nitro-N-hydroxybenzamide and evaporated in vacuo. The residue was triturated with CH2Cl2 (25 ml) and the solid was filtered off and dried in vacuo to give 2-ethoxy-5-nitro-N-hydroxybenzamide (2.39 g, 39%) as a yellow solid.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:5]=1[C:6](OC)=[O:7])[CH3:2].[NH2:17][OH:18]>CO>[CH2:1]([O:3][C:4]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:5]=1[C:6]([NH:17][OH:18])=[O:7])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.099 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=C(C(=O)OC)C=C(C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
NO
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at RT overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting precipitated yellow solid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with IPA
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was triturated with IPA (25 ml)
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid that didn't dissolve
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a minimum quantity of IPA
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the pH was lowered to 2 by careful addition of concentrated HCl
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with MTBE
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC1=C(C(=O)NO)C=C(C=C1)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
